REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[Br:7][C:8]1[C:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])=[N:10][C:11](Cl)=[CH:12][CH:13]=1.Cl.Cl.[S:24]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[N:26]=[C:25]1[NH:33][C:34]([C:36]1[CH:37]=[CH:38][CH:39]=[C:40]2[C:45]=1[CH2:44][NH:43][CH2:42][CH2:41]2)=[O:35]>C(OCC)(=O)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[S:24]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[N:26]=[C:25]1[NH:33][C:34]([C:36]1[CH:37]=[CH:38][CH:39]=[C:40]2[C:45]=1[CH2:44][N:43]([C:11]1[N:10]=[C:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:8]([Br:7])=[CH:13][CH:12]=1)[CH2:42][CH2:41]2)=[O:35] |f:0.1.2,4.5.6|
|
Name
|
Cs2CO3
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.736 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)Cl)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.S1C(=NC2=C1C=CC=C2)NC(=O)C=2C=CC=C1CCNCC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 120° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the atmosphere was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
12 mL of anhydrous DMA were then added
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
WASH
|
Details
|
The organic phase was washed three times with citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with water and brine, and dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
afforded an orange film/foam
|
Type
|
CUSTOM
|
Details
|
Purification on Flash Master (SiO2, ethyl acetate/petroleum ether 0:100 to 40:60)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)NC(=O)C=2C=CC=C1CCN(CC21)C2=CC=C(C(=N2)C(=O)OC(C)(C)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |